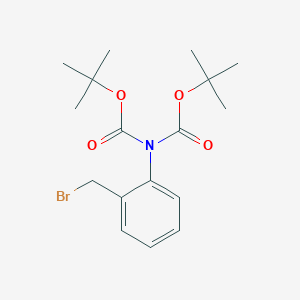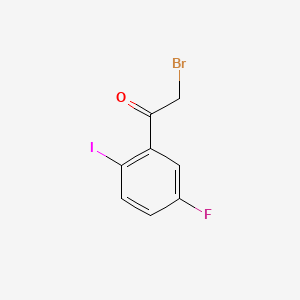
8-Amino Flumequine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino Flumequine is a derivative of Flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. Flumequine is known for its antibacterial properties, particularly against Gram-negative bacteria. It functions by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino Flumequine typically involves the introduction of an amino group at the 8th position of the Flumequine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful introduction of the amino group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Amino Flumequine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like ammonia or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolines .
Wissenschaftliche Forschungsanwendungen
8-Amino Flumequine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the development of veterinary medicines and as a research tool in pharmaceutical studies
Wirkmechanismus
The mechanism of action of 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group .
Vergleich Mit ähnlichen Verbindungen
Flumequine: The parent compound, known for its antibacterial properties.
Nalidixic Acid: Another quinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness: 8-Amino Flumequine is unique due to the presence of the amino group at the 8th position, which may enhance its antibacterial properties and alter its interaction with bacterial enzymes. This modification can lead to differences in efficacy, spectrum of activity, and potential side effects compared to other fluoroquinolones .
Eigenschaften
CAS-Nummer |
87488-29-7 |
|---|---|
Molekularformel |
C14H13FN2O3 |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |
InChI-Schlüssel |
PTZYIOPSKIFVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


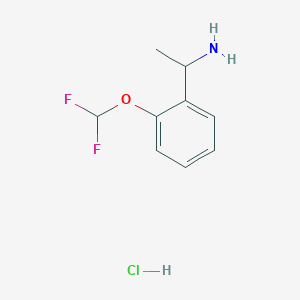
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
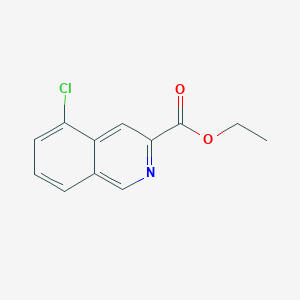
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)

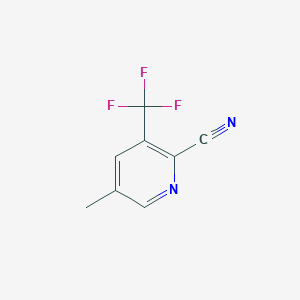
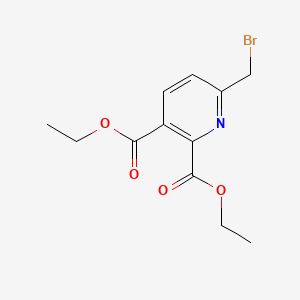
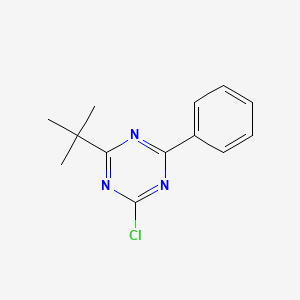
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
